molecular formula C17H9ClF2N4S B15001045 C17H9ClF2N4S

C17H9ClF2N4S

Cat. No.: B15001045
M. Wt: 374.8 g/mol
InChI Key: XDYOBGPGZOJGHH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C17H9ClF2N4S is a complex organic molecule that contains carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H9ClF2N4S typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process often includes steps such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

C17H9ClF2N4S can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to alter the compound’s oxidation state.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

C17H9ClF2N4S has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H9ClF2N4S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C17H9ClF2N4S include other organic molecules with similar functional groups and structural features. Examples include:

    C17H10O: Benzanthrone

    C17H11N: Phenanthridine

    C17H12O2: Coumarin derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H9ClF2N4S

Molecular Weight

374.8 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9ClF2N4S/c18-11-7-4-10(5-8-11)6-9-14-23-24-16(21-22-17(24)25-14)12-2-1-3-13(19)15(12)20/h1-9H/b9-6+

InChI Key

XDYOBGPGZOJGHH-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.